Cas no 893762-29-3 ((5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid)
(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- (5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid
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- MDL: MFCD30472168
- Inchi: 1S/C6H9N3O2/c1-2-4-7-5(9-8-4)3-6(10)11/h2-3H2,1H3,(H,10,11)(H,7,8,9)
- InChI Key: BDYOKCOSDFEZDZ-UHFFFAOYSA-N
- SMILES: OC(CC1=NC(CC)=NN1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 151
- Topological Polar Surface Area: 78.9
(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB561035-500 mg |
(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid; . |
893762-29-3 | 500MG |
€339.20 | 2023-04-13 | ||
| abcr | AB561035-1 g |
(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid; . |
893762-29-3 | 1g |
€406.00 | 2023-04-13 | ||
| abcr | AB561035-500mg |
(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid; . |
893762-29-3 | 500mg |
€333.00 | 2025-04-15 | ||
| abcr | AB561035-1g |
(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid; . |
893762-29-3 | 1g |
€397.00 | 2025-04-15 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747981-1g |
2-(3-Ethyl-1h-1,2,4-triazol-5-yl)acetic acid |
893762-29-3 | 98% | 1g |
¥2990.00 | 2024-04-26 | |
| Ambeed | A781666-1g |
(5-Ethyl-4h-1,2,4-triazol-3-yl)acetic acid |
893762-29-3 | 95% | 1g |
$356.0 | 2024-08-02 | |
| A2B Chem LLC | BA35207-500mg |
(5-Ethyl-4h-1,2,4-triazol-3-yl)acetic acid |
893762-29-3 | >95% | 500mg |
$523.00 | 2024-04-19 | |
| A2B Chem LLC | BA35207-1g |
(5-Ethyl-4h-1,2,4-triazol-3-yl)acetic acid |
893762-29-3 | >95% | 1g |
$578.00 | 2024-04-19 | |
| Ambeed | A781666-250mg |
(5-Ethyl-4h-1,2,4-triazol-3-yl)acetic acid |
893762-29-3 | 95% | 250mg |
$224.0 | 2025-04-15 |
(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid Suppliers
(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on (5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid
Introduction to (5-Ethyl-4H-1,2,4-triazol-3-yl)acetic Acid (CAS No. 893762-29-3)
(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid, with the CAS number 893762-29-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the triazole class, which is well-known for its diverse biological activities and potential therapeutic applications. The unique structural features of this molecule make it a valuable candidate for further investigation in drug discovery and development.
The chemical structure of (5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid consists of a triazole ring substituted with an ethyl group at the 5-position and an acetic acid moiety at the 3-position. This configuration contributes to its distinct chemical properties and reactivity, which are of great interest to researchers. The triazole ring is a key pharmacophore in many bioactive molecules, known for its ability to interact with various biological targets. The presence of the acetic acid group further enhances its potential as a precursor or intermediate in the synthesis of more complex molecules.
In recent years, there has been a growing interest in exploring the pharmacological properties of triazole derivatives. These compounds have shown promise in various therapeutic areas, including antiviral, antibacterial, and anti-inflammatory applications. Specifically, studies have indicated that certain triazole-based molecules can modulate enzyme activity and interfere with pathogenic processes. The (5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid structure is particularly intriguing due to its ability to engage with biological systems in multiple ways.
One of the most compelling aspects of this compound is its potential role in the development of novel drugs. Researchers have been investigating its interactions with different biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that (5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid may exhibit inhibitory effects on certain enzymes that are overactive in conditions such as cancer and inflammation. This makes it a promising candidate for further exploration in medicinal chemistry.
The synthesis of (5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid is another area of active research. The development of efficient synthetic routes is crucial for producing this compound in sufficient quantities for both laboratory studies and potential clinical trials. Advances in synthetic methodologies have enabled researchers to access complex molecules like this one more easily than ever before. These advancements are not only improving the yield and purity of the final product but also reducing the cost associated with its production.
The biological activity of (5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid has been studied in various cellular and animal models. Initial findings suggest that it may possess properties that make it useful in treating a range of conditions. For example, some research indicates that it could have anti-inflammatory effects by modulating cytokine production or inhibiting key inflammatory pathways. Additionally, its potential antiviral activity has been explored, particularly against viruses that have developed resistance to existing treatments.
The chemical properties of this compound also make it an interesting subject for material science applications beyond pharmaceuticals. Its ability to form stable complexes with other molecules could be exploited in the development of new materials or catalysts. For instance, researchers are exploring how (5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid can be used to create novel polymers or coatings with enhanced durability and functionality.
In conclusion, (5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS No. 893762-29-3) represents a significant area of interest in both academic and industrial research. Its unique structure and promising biological activities position it as a valuable compound for further study in drug discovery and development. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing various health challenges.
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